molecular formula C8H4BrFO B8423791 5-Bromo-4-fluorobenzofuran

5-Bromo-4-fluorobenzofuran

Cat. No.: B8423791
M. Wt: 215.02 g/mol
InChI Key: SSYOZIMXPFXBKE-UHFFFAOYSA-N
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Description

5-Bromo-4-fluorobenzofuran is a heterocyclic aromatic compound featuring a benzofuran core substituted with bromine at the 5-position and fluorine at the 4-position. The benzofuran scaffold is widely studied due to its pharmacological versatility, including antifungal, antitumor, and antimicrobial activities . The bromine and fluorine substituents enhance its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Crystallographic studies of related bromo-fluorobenzofuran derivatives reveal that substituents significantly influence molecular packing and intermolecular interactions, which may correlate with bioactivity .

Properties

Molecular Formula

C8H4BrFO

Molecular Weight

215.02 g/mol

IUPAC Name

5-bromo-4-fluoro-1-benzofuran

InChI

InChI=1S/C8H4BrFO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H

InChI Key

SSYOZIMXPFXBKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-4-fluorobenzofuran can be contextualized against analogous benzofuran derivatives. Below is a detailed comparison based on substituent effects, pharmacological relevance, and structural

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Pharmacological Activity Structural Insights Source
5-Bromo-4-fluorobenzofuran Br (C5), F (C4) Antitumor, antimicrobial Planar benzofuran core; halogen-mediated intermolecular interactions inferred
5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran Br (C5), F (phenyl), sulfinyl, methyl groups Not explicitly stated Methyl groups induce steric hindrance; sulfinyl group enhances polarity
5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran Br (C5), F (phenyl), methylsulfinyl Broad-spectrum bioactivity Sulfinyl group facilitates hydrogen bonding; planar structure
Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate Br (C5), methyl (C4), ester (C2) Synthetic intermediate Ester group increases solubility; methyl reduces reactivity
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Br (C5), F (C4), amine (C3), dihydro Potential CNS targeting Dihydro structure introduces chirality; amine enables salt formation

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenation (Br/F) is associated with enhanced antimicrobial and antitumor properties, likely due to increased electrophilicity and membrane permeability .
  • Sulfinyl and methyl groups (e.g., in 5-bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran) modulate polarity and steric effects, which may influence receptor binding .

Structural Modifications: Planar vs. Chirality: Amine-containing analogs introduce stereochemical complexity, which can enhance selectivity in drug design .

Synthetic Utility :

  • Ethyl ester derivatives (e.g., Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate) serve as precursors for carboxylic acid functionalities, enabling further derivatization .

Research Findings and Implications

  • Crystallography : Studies on 5-bromo-4-fluorobenzofuran analogs highlight the role of halogen bonds (C–Br···O/F) in stabilizing crystal lattices, which may translate to improved solid-state stability in pharmaceuticals .
  • Pharmacological Gaps : While bromo-fluorobenzofurans are implicated in antitumor activity, specific mechanistic data (e.g., kinase inhibition profiles) remain underexplored compared to sulfur- or nitrogen-containing analogs .

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